molecular formula C37H34N4O2S B12036108 (4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12036108
M. Wt: 598.8 g/mol
InChI Key: WADARGYOQPKVPV-XSVYLIDLSA-N
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Description

The compound (4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique structural features. It contains multiple aromatic rings, a sulfanyl group, and a pyrazolone core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the sulfanyl group and the aromatic substituents. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings and pyrazolone core can undergo reduction under specific conditions.

    Substitution: Halogenated reagents can substitute hydrogen atoms on the aromatic rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

(4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives and compounds with similar aromatic and sulfanyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C37H34N4O2S

Molecular Weight

598.8 g/mol

IUPAC Name

(4Z)-5-[(4-methylphenyl)sulfanylmethyl]-4-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C37H34N4O2S/c1-4-21-43-31-17-20-33(27(3)22-31)36-28(24-40(39-36)29-11-7-5-8-12-29)23-34-35(25-44-32-18-15-26(2)16-19-32)38-41(37(34)42)30-13-9-6-10-14-30/h5-20,22-24H,4,21,25H2,1-3H3/b34-23-

InChI Key

WADARGYOQPKVPV-XSVYLIDLSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)C)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)C)C6=CC=CC=C6)C

Origin of Product

United States

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